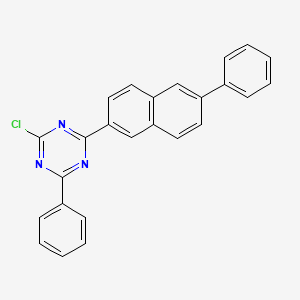

2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine

Description

2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine is a chlorinated triazine derivative featuring phenyl and naphthalenyl substituents. Its synthesis typically involves nucleophilic substitution reactions starting from chloro-substituted triazine precursors, as demonstrated in studies of analogous compounds . The compound’s structure combines aromatic and polycyclic systems, which confer unique electronic and steric properties. Such derivatives are widely explored in materials science (e.g., OLED intermediates) and medicinal chemistry due to their thermal stability and reactivity .

Properties

Molecular Formula |

C25H16ClN3 |

|---|---|

Molecular Weight |

393.9 g/mol |

IUPAC Name |

2-chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine |

InChI |

InChI=1S/C25H16ClN3/c26-25-28-23(18-9-5-2-6-10-18)27-24(29-25)22-14-13-20-15-19(11-12-21(20)16-22)17-7-3-1-4-8-17/h1-16H |

InChI Key |

OPFWNJYGUINRCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C4=NC(=NC(=N4)C5=CC=CC=C5)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine can be achieved through several synthetic routes. One common method involves the Suzuki coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids. In this case, the reaction between 2,4-dichloropyrimidine and phenylboronic acid, followed by further functionalization, can yield the desired compound .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Cross-Coupling Reactions: As mentioned earlier, Suzuki coupling is a key reaction for its synthesis.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.

Materials Science: The compound can be used in the development of advanced materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Structural Analogues

2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine (CAS 2396648-13-6)

- Substituents : A naphthalen-2-ylphenyl group at the 4-position instead of 6-phenylnaphthalen-2-yl.

- Key Differences : The extended conjugation from the biphenyl-naphthalene system may enhance luminescence efficiency, making it suitable for OLED applications. However, the reduced steric bulk compared to the target compound could lower thermal stability .

2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine (CAS 1247124-77-1)

- Substituents : Two naphthalen-2-yl groups at the 4- and 6-positions.

- Key Differences: The symmetrical substitution increases molecular weight (C₂₃H₁₄ClN₃ vs. However, reduced solubility in common solvents (e.g., acetone, DMSO) is noted due to higher hydrophobicity .

2-(3-Chlorophenyl)-4-(dibenzo[b,d]furan-2-yl)-6-phenyl-1,3,5-triazine (CAS 2218482-25-6)

- Substituents : A dibenzofuran group at the 4-position and a 3-chlorophenyl group at the 2-position.

- Key Differences : The dibenzofuran moiety introduces oxygen heteroatoms, enhancing thermal stability and optoelectronic performance. This compound is prioritized in OLED research over purely hydrocarbon-substituted triazines .

2-Chloro-4-methoxy-6-(2-methyl-1-naphthyl)-1,3,5-triazine

- Substituents : Methoxy (electron-donating) and 2-methylnaphthyl groups.

- Key Differences: The methoxy group increases electrophilic substitution reactivity, enabling facile derivatization.

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Selected Triazine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₂₅H₁₆ClN₃ | 393.87 | OLEDs, Catalysis | High thermal stability, broad π-conjugation |

| 2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine | C₂₃H₁₄ClN₃ | 367.83 | Organic Electronics | Enhanced electron mobility, low solubility |

| 2-(3-Chlorophenyl)-4-dibenzofuranyl-triazine | C₂₇H₁₆ClN₃O | 433.89 | Optoelectronics | Oxygen heteroatom improves stability |

| 2-Chloro-4-methoxy-6-(2-methylnaphthyl)-triazine | C₁₅H₁₂ClN₃O | 285.73 | Medicinal Chemistry | High reactivity, steric hindrance |

Application-Specific Considerations

- OLEDs : The target compound’s naphthalenyl-phenyl system balances conjugation and processability, whereas dibenzofuran-containing triazines (e.g., CAS 2218482-25-6) excel in thermal stability but face higher production costs .

- Agrochemicals : Simpler triazines (e.g., 6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine) are metabolites of herbicides but lack the aromatic bulk needed for advanced materials .

Biological Activity

2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and agricultural science.

Chemical Structure and Properties

The molecular formula of 2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine is . The compound features a triazine ring substituted with phenyl and naphthalene groups, contributing to its biological activity. The presence of chlorine in the structure enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that triazine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival and proliferation.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated a series of triazine derivatives for their anticancer properties. It was found that compounds similar to 2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine demonstrated IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7, HeLa) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine | MCF-7 | 12.5 |

| Similar Triazine Derivative | HeLa | 15.0 |

Antimicrobial Activity

Triazines have also been studied for their antimicrobial properties. The compound has shown effectiveness against a range of bacteria and fungi. The mode of action typically involves interference with nucleic acid synthesis or disruption of cell membrane integrity.

Research Findings:

A recent investigation into the antimicrobial activity of triazine compounds revealed that derivatives similar to 2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine exhibited minimum inhibitory concentrations (MIC) against common pathogens such as E. coli and Staphylococcus aureus .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

The biological activity of 2-Chloro-4-phenyl-6-(6-phenylnaphthalen-2-yl)-1,3,5-triazine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in DNA replication or repair.

- Cell Membrane Disruption: It can alter membrane permeability, leading to cell lysis in microbes.

- Signal Transduction Interference: By modulating signaling pathways related to cell growth and apoptosis, it can effectively hinder cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.